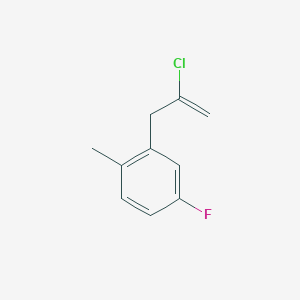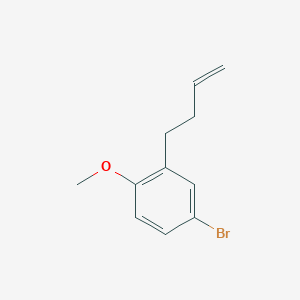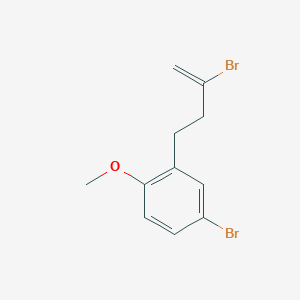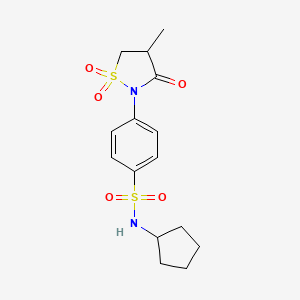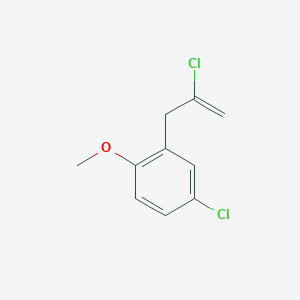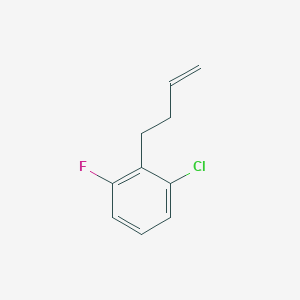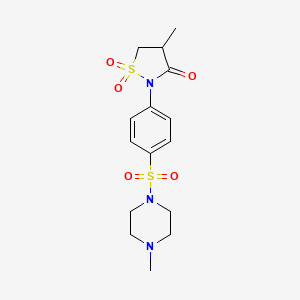
2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene
Vue d'ensemble
Description
The compound “2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene” likely belongs to the class of organic compounds known as halogenated hydrocarbons. These are compounds containing a hydrocarbon that is bound to one or more halogens .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it might be synthesized through a series of reactions involving halogenation and coupling reactions. For instance, the Suzuki-Miyaura coupling, a widely-used carbon-carbon bond-forming reaction, could potentially be used . This reaction involves a boronic acid or ester, a halogenated compound, and a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound would consist of a butene backbone with a bromine atom attached to the second carbon and a 2-chloro-6-fluorophenyl group attached to the fourth carbon .Chemical Reactions Analysis
The compound could potentially undergo various chemical reactions typical of halogenated hydrocarbons, such as substitution reactions or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of halogens might increase its density and boiling point compared to non-halogenated hydrocarbons .Applications De Recherche Scientifique
Electo-optical Properties and Liquid Crystals
Research has shown that certain halogenated compounds, similar to 2-Bromo-4-(2-chloro-6-fluorophenyl)-1-butene, have been utilized in the development of liquid crystals with significant electro-optical properties. For instance, compounds with fluorine, chlorine, and bromine substituents introduced into phenolic moieties have produced new series of esters with large nematic ranges, beneficial for electro-optical applications. These findings emphasize the potential of halogenated compounds in liquid crystal technology, which can be extended to the study of this compound for similar applications (Gray & Kelly, 1981).
Synthesis and Polymerization
Halogenated butenes, such as this compound, have been studied for their reactivity and potential in polymer synthesis. Research on similar compounds has demonstrated their utility in generating novel polymers through reactions like epoxidation, which can lead to the formation of valuable polyfluorocarboxylic acid sodium salts as by-products. These reactions offer insights into the versatile chemistry of halogenated butenes, suggesting their potential in creating new polymeric materials (Zapevalov et al., 2004).
Regioselective Metalation
The study of halogenated compounds has also extended to their regioselective metalation reactions. Compounds similar to this compound have been subjected to deprotonation near halogen substituents, leading to selective metalation. This has implications for the synthesis of complex organic molecules, where precise control over reaction sites is crucial. Such research underlines the importance of halogenated butenes in organic synthesis, providing pathways to intricate molecular architectures (Mongin et al., 1996).
Electrochemical Reduction
Halogenated butenes, akin to this compound, have been explored for their electrochemical properties. Studies have demonstrated the electrochemical reduction of halogenated butenes, revealing insights into their redox behavior and potential applications in electrochemical sensors or organic electronic devices. The understanding of these reduction processes is vital for the development of new electrochemical methodologies (Casado et al., 1993).
Rotational Isomerism
Investigations into the structural properties of halogenated butenes have uncovered the phenomenon of rotational isomerism. Studies on compounds similar to this compound have shown the existence of different rotamers based on the orientation of halogen atoms. This has implications for understanding the dynamic behavior of such molecules in various states and their interactions in complex systems (Crowder & Smyrl, 1971).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(3-bromobut-3-enyl)-1-chloro-3-fluorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClF/c1-7(11)5-6-8-9(12)3-2-4-10(8)13/h2-4H,1,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZJHBYNZZLYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC=C1Cl)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClF | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




